molecular formula C23H23NO2 B6080962 N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide

N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide

Cat. No. B6080962
M. Wt: 345.4 g/mol
InChI Key: VZXOALWLOARDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antidiabetic effects, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and antioxidant effects. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its relatively low toxicity. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an antidiabetic agent. This could involve studying its effects on insulin signaling and glucose metabolism in more detail. Additionally, future research could explore the potential of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide as an anti-inflammatory and antioxidant agent.

Synthesis Methods

The synthesis of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide involves the reaction of benzylamine with 2-hydroxy-3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One such application is as a potential anticancer agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use as an antidiabetic agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-9-8-14-20(23(17)26)21(19-12-6-3-7-13-19)15-22(25)24-16-18-10-4-2-5-11-18/h2-14,21,26H,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOALWLOARDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7059728

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